1-Azido-1-prop-2-enoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-1-prop-2-enoxypropane is an organic compound with the molecular formula C6H11N3O It is characterized by the presence of an azido group (-N3) attached to a prop-2-enoxypropane backbone
Preparation Methods
The synthesis of 1-Azido-1-prop-2-enoxypropane typically involves the reaction of an appropriate alcohol with sodium azide (NaN3) under suitable conditions. One common method is the substitution of alkyl halides with inorganic azides. For instance, the reaction of 1-chloro-1-prop-2-enoxypropane with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) can yield this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Azido-1-prop-2-enoxypropane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles when reacted with alkynes.
Common reagents used in these reactions include sodium azide, reducing agents like LiAlH4, and catalysts for cycloaddition reactions. Major products formed from these reactions include primary amines and triazoles.
Scientific Research Applications
1-Azido-1-prop-2-enoxypropane has several applications in scientific research:
Synthetic Chemistry: It is used as a precursor for the synthesis of various heterocycles, including pyrroles, pyrazoles, and triazoles.
Materials Science: The compound can be used in the preparation of functional materials, such as polymers and nanomaterials, through click chemistry.
Biological Research: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Azido-1-prop-2-enoxypropane primarily involves its reactivity as an azide. The azido group can act as a nucleophile, participating in substitution and cycloaddition reactions. In biological systems, azides can be used to label biomolecules through click chemistry, enabling the study of molecular interactions and pathways .
Comparison with Similar Compounds
1-Azido-1-prop-2-enoxypropane can be compared with other azido compounds, such as:
1-Azido-4-methoxybenzene: Similar in reactivity but differs in the aromatic backbone.
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Used for diazo-transfer reactions, differing in its imidazolinium structure.
The uniqueness of this compound lies in its prop-2-enoxypropane backbone, which provides distinct reactivity and applications compared to other azido compounds.
Properties
CAS No. |
111209-39-3 |
---|---|
Molecular Formula |
C6H11N3O |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-azido-1-prop-2-enoxypropane |
InChI |
InChI=1S/C6H11N3O/c1-3-5-10-6(4-2)8-9-7/h3,6H,1,4-5H2,2H3 |
InChI Key |
NHHVKLXFVOQMPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(N=[N+]=[N-])OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.